1-(4-Pyridyl)pyridinium chloride hydrochloride
Overview
Description
1-(4-Pyridyl)pyridinium chloride hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N2 and its molecular weight is 229.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrocatalysis
1-(4-Pyridyl)pyridinium chloride hydrochloride and its derivatives have been studied for their roles in electrocatalysis. Fe(III)-meso-tetra(pyridyl)porphyrins, including 4-pyridyl complexes, have shown selectivity for the 4-electron reduction of dioxygen in aqueous acidic solutions, influenced by inward-pointing pyridinium groups (Matson et al., 2012).
Coordination Compounds
Research on coordination compounds containing 1-(4-pyridyl)pyridinium cation has led to the preparation and characterization of various Molybdenum(III) and Tungsten(III) complexes. These compounds demonstrate significant stability against oxidation and substitution, potentially owing to their low solubility (Brenčič et al., 1988).
Chemical Synthesis
In chemical synthesis, 1-(4-pyridyl)pyridinium chloride has been used in the formation of alkyl substituted dinitrophenylpyridinium chlorides. These compounds are key intermediates in synthesizing various derivatives, including tetrahydropyridines with potential pharmacological applications (Redda et al., 1990).
Pyridinium Compound Formation
Studies on the formation of (4‐pyridyl)‐pyridinium compounds have been conducted, exploring the conversion processes involving 4-chloropyridine and 4-bromopyridine. These investigations provide insights into the chemical behavior and transformation possibilities of pyridinium salts (Wibaut et al., 2010).
Catalysis
The compound has been explored as a catalyst, particularly in the acylation of inert alcohols. Studies reveal that 4-(N,N-Dimethylamino)pyridine hydrochloride, a related DMAP salt, acts as a recyclable catalyst under base-free conditions. This research contributes to understanding the reaction mechanisms and potential industrial applications (Liu et al., 2014).
Properties
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOFFMRDIRXGKJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933738 | |
Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
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Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine, deep brown crystals; [Aldrich MSDS] Hygroscopic; [Acros Organics MSDS] | |
Record name | 1,4'-Bipyridinium, chloride, hydrochloride | |
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CAS No. |
5421-92-1, 149764-60-3 | |
Record name | 1,4′-Bipyridinium, chloride, hydrochloride (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5421-92-1 | |
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Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |
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Record name | 5421-92-1 | |
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Record name | 1,4'-Bipyridinium, chloride, hydrochloride (1:1:1) | |
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Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride--hydrogen chloride (1/1/1) | |
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Record name | 4-pyridiniopyridinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.130 | |
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Record name | 1-(4-Pyridyl)pyridinium chloride, hydrochloride | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-(4-pyridyl)pyridinium chloride hydrochloride?
A1: N-(4-pyridyl)pyridinium chloride hydrochloride, also known as 1-(4-Pyridyl)pyridinium chloride hydrochloride, is a quaternary ammonium salt. While the provided abstracts don't explicitly provide spectroscopic data, its molecular formula is C10H10Cl2N2 and its molecular weight is 227.11 g/mol.
Q2: What are some applications of N-(4-pyridyl)pyridinium chloride hydrochloride?
A: This compound serves as a key intermediate in the synthesis of industrially relevant chemicals. For instance, it's a precursor in synthesizing 4-pyridinesulfonic acid [] and 4-dimethylaminopyridine (DMAP) []. The latter is a widely used catalyst in organic synthesis.
Q3: How does N-(4-pyridyl)pyridinium chloride hydrochloride contribute to the synthesis of 4-dimethylaminopyridine (DMAP)?
A: N-(4-pyridyl)pyridinium chloride hydrochloride acts as a crucial intermediate in a novel one-kettle reaction to synthesize DMAP. This method, utilizing pyridine and thionyl chloride as starting materials, enables the direct reaction of the intermediate with dimethylformamide to produce DMAP []. This approach simplifies the traditional multi-step process and offers advantages in industrial production.
Q4: Has N-(4-pyridyl)pyridinium chloride hydrochloride been studied for its corrosion inhibition properties?
A: Yes, research indicates that N-(4-pyridyl)pyridinium chloride hydrochloride exhibits corrosion-inhibiting properties. Studies have examined its effectiveness in mitigating corrosion in corrosion-resistant alloys exposed to hot hydrochloric acid solutions []. The compound was found to act as a corrosion inhibitor, particularly when used in combination with other substances like trans-cinnamaldehyde and potassium iodide.
Q5: Are there any studies investigating the crystal structure of N-(4-pyridyl)pyridinium chloride hydrochloride complexes?
A: Yes, researchers have successfully synthesized and characterized a novel coordinated polymer, [Cu2I4(Nppch)2], where Nppch represents N-(4-pyridyl)pyridinium chloride hydrochloride []. The crystal structure analysis revealed a three-dimensional supramolecular framework stabilized by hydrogen bonds between the repeating [Cu2I4(Nppch)2] binuclear units. This study highlights the potential of this compound in supramolecular chemistry and materials science.
Q6: What is known about the toxicity of N-(4-pyridyl)pyridinium chloride hydrochloride?
A: Research has explored the acute and chronic toxicity of N-(4-pyridyl)pyridinium chloride hydrochloride using various aquatic organisms []. Bioassays employing Vibrio fischeri and Pseudokirchneriella subcapitata were conducted to assess its impact. These studies are crucial for understanding the potential environmental risks associated with this compound and developing strategies for its safe handling and disposal.
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